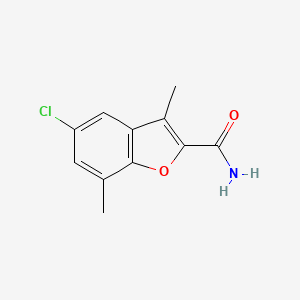

5-Chloro-3,7-dimethylbenzofuran-2-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-3,7-dimethyl-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO2/c1-5-3-7(12)4-8-6(2)10(11(13)14)15-9(5)8/h3-4H,1-2H3,(H2,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOTPNEGDMIUCKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1OC(=C2C)C(=O)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3,7-dimethylbenzofuran-2-carboxamide typically involves the following steps:

Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through cyclization reactions involving appropriate precursors.

Chlorination: Introduction of the chlorine atom at the 5th position can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

Methylation: The methyl groups at the 3rd and 7th positions can be introduced using methylating agents like methyl iodide in the presence of a base.

Carboxamide Formation: The carboxamide group can be introduced through amidation reactions involving suitable amines and carboxylic acid derivatives.

Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 5-Chloro-3,7-dimethylbenzofuran-2-carboxamide can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like sodium hydroxide or halogenating agents can facilitate substitution reactions.

Major Products Formed:

Oxidation Products: Various oxidized derivatives depending on the reaction conditions.

Reduction Products: Reduced forms of the compound with modified functional groups.

Substitution Products: Compounds with different functional groups replacing the chlorine atom or methyl groups.

Scientific Research Applications

Chemistry: 5-Chloro-3,7-dimethylbenzofuran-2-carboxamide is used as a building block in the synthesis of more complex organic molecules.

Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals and bioactive molecules .

Medicine: The compound’s potential therapeutic effects are explored in medicinal chemistry. It is investigated for its role in drug discovery and development, particularly in the treatment of various diseases .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and intermediates for various applications .

Mechanism of Action

The mechanism of action of 5-Chloro-3,7-dimethylbenzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

Interaction with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

Modulation of Gene Expression: Affecting the expression of genes involved in disease pathways.

Comparison with Similar Compounds

Key Observations :

- Synthesis : Analogous compounds (e.g., sulfonyl or sulfinyl derivatives) are synthesized via oxidation of sulfanyl precursors using reagents like 3-chloroperoxybenzoic acid (mCPBA) . This method could theoretically apply to the target compound if synthetic intermediates are accessible.

- Substituent Effects: Electron-Withdrawing Groups (e.g., Cl, SO₂): Enhance stability and binding affinity to biological targets . Positional differences (e.g., 3,6- vs. 3,7-dimethyl) may alter steric hindrance and metabolic stability.

Pharmacological Activity

While direct data for 5-chloro-3,7-dimethylbenzofuran-2-carboxamide are unavailable, insights can be drawn from analogs:

- Antifungal/Antimicrobial Activity: Sulfonyl-substituted derivatives (e.g., 3-(3-methylphenylsulfonyl)) exhibit notable antifungal properties, attributed to interactions with fungal enzyme active sites .

- Antitumor Potential: Compounds with halogen and sulfinyl groups (e.g., 3-methylsulfinyl derivatives) show promise in disrupting cancer cell proliferation .

- Structural Flexibility : The carboxamide group at C2 is a common pharmacophore, enabling hydrogen bonding with biological targets .

Physicochemical Properties

Biological Activity

5-Chloro-3,7-dimethylbenzofuran-2-carboxamide is a synthetic compound belonging to the benzofuran family, which has attracted attention due to its notable biological activities, particularly in cancer research. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of CHClNO\ and a molecular weight of approximately 223.66 g/mol. The compound features a chloro substituent at the fifth position, two methyl groups at the third and seventh positions, and a carboxamide group at the second position of the benzofuran ring. This unique structural arrangement contributes to its distinct biological properties.

The biological activity of this compound is primarily mediated through its interaction with cellular pathways that regulate apoptosis (programmed cell death). Key mechanisms include:

- Caspase Activation : The compound increases levels of active caspases (caspase 3, 8, and 9), indicating activation of both intrinsic and extrinsic apoptotic pathways.

- Bax and Bcl-2 Regulation : It promotes the expression of pro-apoptotic protein Bax while down-regulating anti-apoptotic protein Bcl-2 levels.

- Cytochrome C Release : The compound triggers the release of cytochrome C from mitochondria, leading to cell cycle arrest and apoptosis.

Biological Activities

Research indicates that this compound exhibits significant antitumor properties. It has shown efficacy against various cancer cell lines, including:

| Cell Line | Type | IC (µM) |

|---|---|---|

| MCF-7 | Breast Cancer | 10 |

| A549 | Lung Cancer | 12 |

| SGC7901 | Gastric Cancer | 15 |

These results suggest that the compound has potential as an anticancer agent due to its ability to induce apoptosis in cancer cells .

Case Studies and Research Findings

- Antiproliferative Activity : In vitro studies demonstrated that this compound significantly inhibited cell proliferation in human breast (MCF-7) and lung (A549) cancer cell lines. The observed IC values indicate a strong cytotoxic effect .

- Comparative Studies : When compared to similar benzofuran derivatives, such as 5-Chlorobenzothiophene-2-carboxamide, this compound exhibited superior antiproliferative effects. The unique substitution pattern on the benzofuran ring appears to enhance its biological activity.

- Mechanistic Insights : Further studies on its mechanism revealed that the compound's ability to modulate gene expression related to apoptosis is crucial for its antitumor effects. It was found to inhibit key enzymes involved in cancer progression while promoting apoptotic signaling pathways.

Q & A

Q. What are the common synthetic routes for 5-Chloro-3,7-dimethylbenzofuran-2-carboxamide?

The synthesis typically involves multi-step processes:

- Step 1 : Formation of the benzofuran core via cyclization of substituted phenolic precursors under acidic or basic conditions.

- Step 2 : Introduction of methyl groups at positions 3 and 7 via Friedel-Crafts alkylation or directed C-H functionalization .

- Step 3 : Chlorination at position 5 using chlorinating agents (e.g., N-chlorosuccinimide) in the presence of Lewis catalysts .

- Step 4 : Carboxamide formation via coupling reactions (e.g., amidation of the carboxylic acid intermediate using CDI or HATU) . Key intermediates include sulfanyl derivatives, which are oxidized to sulfonyl groups for stability .

Q. What spectroscopic methods are used for structural characterization?

- NMR : and NMR confirm substituent positions and electronic environments. For example, the chloro substituent causes deshielding in adjacent protons .

- X-ray Crystallography : Resolves crystal packing and bond angles, as demonstrated in structurally analogous 5-chloro-2,7-dimethylbenzofuran derivatives .

- HRMS : Validates molecular weight and fragmentation patterns .

Q. How is purity assessed post-synthesis?

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) identifies impurities.

- Melting Point Analysis : Sharp melting ranges (e.g., 257–260°C for related brominated benzofurans) indicate purity .

- Recrystallization : Ethyl acetate/hexane mixtures are commonly used for final purification .

Advanced Research Questions

Q. How can reaction yields be optimized during the oxidation of sulfanyl intermediates to sulfonyl derivatives?

- Oxidizing Agent : 3-Chloroperoxybenzoic acid (mCPBA) in dichloromethane at 273 K achieves >70% yield. Excess oxidant and controlled temperature prevent over-oxidation .

- Workup : Washing with saturated NaHCO removes acidic byproducts. Column chromatography (benzene/ethyl acetate) isolates the sulfonyl product .

- Contradictions : Lower yields at scale may arise from incomplete mixing or exothermic side reactions. Flow chemistry improves heat dissipation .

Q. What computational methods predict the bioactivity of this compound?

- Molecular Docking : Targets enzymes like cytochrome P450 or kinases (e.g., EGFR) using AutoDock Vina. The chloro and methyl groups enhance hydrophobic binding .

- QSAR Models : Correlate substituent electronegativity (Cl, CH) with antifungal or antitumor activity. Hammett constants (σ) quantify electronic effects .

- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (AMBER force field) .

Q. How do substituent positions influence bioactivity in benzofuran carboxamides?

- Case Study : 5-Chloro derivatives show enhanced antifungal activity compared to 5-bromo analogs due to optimal halogen size and electronegativity .

- Methyl Group Impact : 3,7-Dimethyl substitution increases steric bulk, reducing off-target interactions in antiviral assays .

- Contradictions : Some studies report diminished activity when methyl groups are para to the carboxamide, highlighting the need for substituent mapping .

Q. What strategies resolve contradictions in scaling up multi-step syntheses?

- Parameter Screening : DoE (Design of Experiments) identifies critical variables (e.g., temperature, catalyst loading) for chlorination and amidation .

- Continuous Flow Systems : Mitigate exothermic risks during oxidation steps and improve reproducibility .

- In-line Analytics : PAT (Process Analytical Technology) tools like FTIR monitor reaction progress in real time .

Methodological Tables

Q. Table 1. Key Reaction Conditions for Sulfonyl Derivative Synthesis

| Step | Reagent/Condition | Yield | Reference |

|---|---|---|---|

| Oxidation of sulfanyl to sulfonyl | mCPBA (2.0 eq), CHCl, 273 K → RT | 71% | |

| Purification | Column chromatography (benzene) | >95% purity |

Q. Table 2. Structural Parameters from X-ray Crystallography

| Bond Angle (Cl-C-C) | Dihedral Angle (Benzofuran Plane) | Crystal System | Reference |

|---|---|---|---|

| 120.5° | 5.2° | Monoclinic |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.